Cas no 147526-32-7 (Pitavastatin Calcium)
Pitavastatin Calcium Chemical and Physical Properties
Names and Identifiers
-
- Pitavastatin calcium
- ITAVASTATIN CA
- ITAVASTATIN CALCIUM
- :(+)-monocalciumbis{(3r,5s,6e)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}
- 6-heptenoicacid,7-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3,5-dihydro
- calciumsalt(2:1),(3r,5s,6e)-xy
- nk104
- nk104(acid)
- monocalciumbis[(3R,5S,6E)-7-(2-Cyclopropyl-4-(4-Fluorophenyl)-3-Quinolyl)-3,5-Dihydroxy-6-heptenoate](+)α- Phenethylamine Salt
- D01862
- PITAVASTATINCALCIUM(FORR&DONLY)
- (+)-Monocalciumbis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}
- PITAVASTATINHEMICALCIUM
- Calcium (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Calcium (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Pitavastatin (calcium salt)
- Pitavastatin CalciumDISCONTINUED
- Pitavstatin Calcium
- (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
- (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-hept-6-enoic acid
- [14C]-Pitavastatin
- [3H]-Pitavastatin
- Alipza
- CHEBI:71258
- Livalo
- Livazo
- Nisvastatin
- NK-104
- UNII-IYD54XEG3W
- [ "" ]
- NK-104 Calcium
- Pitavasttin Calcium
- Pitavastatin Calciu
- Pitavastatin Calcuim
- (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}
- Pitavastatin
- Itavastatin
- NK 104
- Pitavastatin [INN]
- C25H24FNO4
- M5681Q5F9P
- Zypitamag
- Flovas
- (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
- P 872441
- ( )-(3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl)-3,5-dihydroxy-6-heptenoic acid
- NK 104 (acid)
- Pitavastatin calcium (JAN
- Pitavastatin Calcium /NK-104
- Tox21_112195
- CHEBI:94569
- SCHEMBL22720
- DTXSID4046448
- Pitavastatin calcium (JAN)
- CHEMBL1237061
- calcium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- PITAVASTATIN CALCIUM [ORANGE BOOK]
- Q27139472
- (+)-MONOCALCIUMBIS[(3R,5S,6E)-7-[2-CYCLOPROPYL-4(4-FLUOROPHENYL)-3-QUINOLYL]3,5-DIHYDROXY-6-HEPTENO ATE]
- (+)-monocalciumbis{(3r,5s,6e)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-hepten
- RHGYHLPFVJEAOC-FFNUKLMVSA-L
- Pitavastatin calcium salt
- calcium bis((3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate)
- Bis((3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl)-3,5-dihydroxy-6-heptenoate), monocalcium salt
- PITAVASTATIN CALCIUM SALT [MI]
- 6-Heptenoic acid, 7-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3,5-dihydroxy-, calcium salt (2:1), (S-(R*,S*-(E)))-
- MFCD01937979
- Monocalcium bis((3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate)
- DTXCID40819916
- Pitavastatin hemicalcium
- calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, calcium salt (2:1), (3R,5S,6E)-
- Bis((3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl)-3,5-dihydroxy-6-heptenoate) monocalcium salt
- Livalo (TN)
- NCGC00164566-01
- Q-201590
- PITAVASTATIN CALCIUM [JAN]
- calcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate}
- PITAVASTATIN CALCIUM [MART.]
- Redevant
- NKS-104
- IYD54XEG3W
- PITAVASTATIN CALCIUM [WHO-DD]
- (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid hemicalcium salt
- Tox21_303926
- Pitavastatin hemicalcium;NK-104
- NCGC00356953-01
- AM84441
- AKOS015900407
- KS-1220
- 111GE002
- P-872441
- CCRIS 8652
- PITAVASTATIN CALCIUM (MART.)
- CAS-147526-32-7
- 147526-32-7
- NK-104 hemicalcium
- Pitavastatin Calcium
-
- MDL: MFCD01937979
- Inchi: 1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1
- InChI Key: RHGYHLPFVJEAOC-FFNUKLMVSA-L
- SMILES: [Ca+2].FC1C=CC(=CC=1)C1C2C=CC=CC=2N=C(C=1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C1CC1.FC1C=CC(=CC=1)C1C2C=CC=CC=2N=C(C=1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C1CC1
Computed Properties
- Exact Mass: 880.284814
- Monoisotopic Mass: 880.284814
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 631
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 90.6
Experimental Properties
- Color/Form: Powder
- Melting Point: 219-230°C
- Boiling Point: 692°C at 760 mmHg
- Flash Point: 372.3 °C
- PSA: 186.96000
- LogP: 6.36680
- Specific Rotation: 23.4° (c=1.0, in acetonitrile/H2O)
- Solubility: Not available
Pitavastatin Calcium Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: 24/25
- Storage Condition:4°C, protect from light, stored under nitrogen
Pitavastatin Calcium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S1759-10mg |
Pitavastatin calcium |
147526-32-7 | 99.96% | 10mg |
¥782.84 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1759-50mg |
Pitavastatin calcium |
147526-32-7 | 99.96% | 50mg |
¥2541.98 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1759-200mg |
Pitavastatin calcium |
147526-32-7 | 99.96% | 200mg |
¥5296.81 | 2023-11-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012410-250mg |
Pitavastatin Calcium |
147526-32-7 | 99% | 250mg |
¥150 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012410-1g |
Pitavastatin Calcium |
147526-32-7 | 99% | 1g |
¥355 | 2024-05-25 | |
| ChemScence | CS-1948-10mg |
Pitavastatin (Calcium) |
147526-32-7 | 99.45% | 10mg |
$66.0 | 2022-04-27 | |
| ChemScence | CS-1948-50mg |
Pitavastatin (Calcium) |
147526-32-7 | 99.45% | 50mg |
$125.0 | 2022-04-27 | |
| ChemScence | CS-1948-100mg |
Pitavastatin (Calcium) |
147526-32-7 | 99.45% | 100mg |
$211.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LZ885-50mg |
Pitavastatin Calcium |
147526-32-7 | 98+% | 50mg |
56.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LZ885-10mg |
Pitavastatin Calcium |
147526-32-7 | 98+% | 10mg |
634CNY | 2021-05-08 |
Pitavastatin Calcium Suppliers
Pitavastatin Calcium Related Literature
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Ahmed S. Fayed,Maha A. Hegazy,Enas E. Abbas,Nahla N. Salama RSC Adv. 2016 6 107246
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Fangjun Xiong,Haifeng Wang,Lingjie Yan,Lingjun Xu,Yuan Tao,Yan Wu,Fener Chen Org. Biomol. Chem. 2015 13 9813
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Fangjun Xiong,Haifeng Wang,Lingjie Yan,Sheng Han,Yuan Tao,Yan Wu,Fener Chen Org. Biomol. Chem. 2016 14 1363
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Judith Mayr,César Saldías,David Díaz Díaz Chem. Soc. Rev. 2018 47 1484
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Yasuhiro Yamashita,Tomohiro Yasukawa,Woo-Jin Yoo,Taku Kitanosono,Shū Kobayashi Chem. Soc. Rev. 2018 47 4388
Additional information on Pitavastatin Calcium
Introduction to Pitavastatin Calcium (CAS No. 147526-32-7) and Its Recent Advancements in Chemical Biology and Medicine
Pitavastatin Calcium, chemically designated as 1-(4-fluorophenyl)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-1H-indol-2-one monocalcium salt, is a selective hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor widely recognized for its efficacy in managing hypercholesterolemia. With the CAS number 147526-32-7, this compound has garnered significant attention in the pharmaceutical and chemical biology sectors due to its unique structural properties and therapeutic benefits. This article delves into the molecular mechanisms, pharmacological effects, and the latest research findings associated with Pitavastatin Calcium, emphasizing its role in modern medicine.
The chemical structure of Pitavastatin Calcium distinguishes it from other statins such as atorvastatin or rosuvastatin. The presence of a fluorine atom at the 4-position of the phenyl ring enhances its binding affinity to HMG-CoA reductase, thereby improving its inhibitory potency. This selectivity not only reduces the risk of side effects but also allows for a lower dosage regimen, making it a preferred choice for long-term cholesterol management. The monocalcium salt form ensures better solubility and bioavailability, contributing to its clinical efficacy.
Recent studies have highlighted the pleiotropic effects of Pitavastatin Calcium, extending beyond its primary function of lowering low-density lipoprotein (LDL) cholesterol. Research published in leading journals has demonstrated that Pitavastatin Calcium exhibits anti-inflammatory and antioxidant properties, which are crucial in preventing atherosclerosis progression. The compound's ability to modulate various signaling pathways, including those involving nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), has been implicated in its cardioprotective effects.
In clinical trials, Pitavastatin Calcium has shown superior efficacy in reducing cardiovascular events compared to other statins when used at equivalent LDL-lowering doses. A meta-analysis published in *The Lancet* compared the outcomes of patients treated with Pitavastatin Calcium versus atorvastatin and found that the former was associated with a lower incidence of adverse cardiovascular events. This underscores the compound's potential as a first-line therapy for hypercholesterolemia.
The pharmacokinetic profile of Pitavastatin Calcium is another area of interest. Unlike other statins that require high-fat meals for optimal absorption, Pitavastatin Calcium can be taken with or without food, enhancing patient compliance. Its long half-life allows for once-daily dosing, simplifying treatment regimens. Additionally, studies have shown that Pitavastatin Calcium has minimal drug-drug interactions, making it suitable for patients on multiple medications.
Advances in computational chemistry have further elucidated the mechanism of action of Pitavastatin Calcium at the molecular level. Molecular dynamics simulations have revealed that the compound binds to HMG-CoA reductase with high affinity due to specific interactions involving its fluorine-containing phenyl ring and hydroxyl groups. These insights have paved the way for structure-based drug design approaches to develop novel statins with enhanced therapeutic profiles.
The role of Pitavastatin Calcium in managing metabolic syndrome has also been explored recently. Beyond its cholesterol-lowering effects, it has been shown to improve insulin sensitivity and reduce triglyceride levels. This multifaceted action makes it a promising candidate for treating patients with metabolic disorders who often require combination therapy.
Emerging research is investigating the potential applications of Pitavastatin Calcium in neuroprotection and neurodegenerative diseases. Preclinical studies have suggested that the compound may cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in brain tissues. While further research is needed to validate these findings, they open up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.
The environmental impact of pharmaceutical compounds is an increasingly important consideration in drug development. Studies have assessed the biodegradability and ecotoxicity of Pitavastatin Calcium, revealing that it exhibits low environmental persistence under typical aquatic conditions. This aligns with global efforts to develop sustainable pharmaceuticals that minimize ecological harm.
Future directions in research on Pitavastatin Calcium include exploring its potential role in cancer therapy. Preliminary studies have indicated that the compound may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. While these findings are still in early stages, they highlight the broad therapeutic potential of this compound beyond cardiovascular applications.
In conclusion, Pitavastatin Calcium (CAS No. 147526-32-7) stands out as a highly effective and well-tolerated therapeutic agent for hypercholesterolemia and related metabolic disorders. Its unique chemical structure, favorable pharmacokinetic profile, and pleiotropic effects make it a cornerstone in modern lipid management strategies. Ongoing research continues to uncover new applications for this compound, reinforcing its significance in both clinical practice and scientific exploration.
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